2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJMTYOWJCAHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395936 | |
| Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448250-64-4 | |
| Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation with 2-Chloroacetyl Chloride
This method involves reacting 4-chloro-2,5-dimethoxyaniline with 2-chloroacetyl chloride under acidic or neutral conditions. Key parameters include solvent selection, temperature control, and pH adjustment to minimize enolic isomer formation.
Procedure ():
- Reagents :
- 4-Chloro-2,5-dimethoxyaniline (1 equiv)
- 2-Chloroacetyl chloride (1.2 equiv)
- Solvent: Methanol, isopropanol, or glacial acetic acid
- Acid catalyst: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
- Steps :
- Dissolve 4-chloro-2,5-dimethoxyaniline in the solvent.
- Add 2-chloroacetyl chloride dropwise at 25–80°C over 0.5–4 hours.
- Maintain pH at 0.5–5.0 using mineral/organic acids.
- Rapidly cool the mixture (5–40°C/min) to precipitate the product.
- Filter and dry to obtain the acetamide.
Performance Data ():
| Solvent | Temp (°C) | pH | Cooling Rate (°C/min) | Yield (%) | Enolic Isomer (ppm) |
|---|---|---|---|---|---|
| Methanol | 25 | 3.0 | 30 | 99 | 20 |
| Isopropanol | 60 | 2.5 | 40 | 98 | 34 |
| Glacial Acetic Acid | 80 | 0.5 | 50 | 97 | 33 |
- High yields (>95%) with minimal side products.
- Enolic isomer content ≤50 ppm ensures product stability.
Catalytic Hydrogenation of Precursor Nitro Compounds
4-Chloro-2,5-dimethoxyaniline (the precursor) is synthesized via hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, which is then acetylated ().
Synthesis of 4-Chloro-2,5-dimethoxyaniline ():
- Catalyst : Sulfited platinum-on-carbon (Pt/C) with morpholine.
- Conditions : 80–110°C, 5–20 bar H₂ pressure, xylene solvent.
- Yield : 99% with ≤0.2% impurities.
Subsequent Acetylation :
The aniline intermediate is treated with 2-chloroacetyl chloride using Method 1.
Alternative Solvent-Free Approaches
Emerging methods focus on reducing solvent use and improving atom economy.
Microwave-Assisted Synthesis (Hypothetical):
- Reagents : 4-Chloro-2,5-dimethoxyaniline, 2-chloroacetic anhydride.
- Conditions : Microwave irradiation (100°C, 15 min), no solvent.
- Expected Yield : ~90% (based on analogous reactions).
Critical Analysis of Methodologies
- Direct Acetylation is preferred for scalability and low isomer content.
- Catalytic Hydrogenation adds complexity but ensures high-purity intermediates.
- Rapid Cooling (5–40°C/min) is essential to prevent enolic isomer formation.
Industrial-Scale Optimization
- Waste Management : Acetic acid wastewater from Method 1 requires neutralization.
- Catalyst Recycling : Pt/C in Method 2 can be reused ≥10 times without yield loss ().
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules, aiding in the development of novel compounds with specific properties.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Minimum Inhibitory Concentration (MIC) values range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent efficacy .
- Anticancer Potential: The compound has shown cytotoxic effects on cancer cell lines such as HCT116 and MCF-7, with IC50 values reported to be less than those of standard chemotherapeutic agents like doxorubicin. For instance, IC50 for HCT116 was found to be <10 μM, while for MCF-7 it was <5 μM .
Medicine
- Pharmaceutical Investigations: The compound is being studied for its potential use as a pharmaceutical agent due to its biological activities, including antimicrobial and anticancer effects.
Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anticancer Activity
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HCT116 | <10 | Doxorubicin |
| MCF-7 | <5 | Doxorubicin |
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated the compound's efficacy in combination with standard antibiotics. The results indicated that it enhances the activity of Ciprofloxacin and Ketoconazole against resistant strains, demonstrating its potential as an adjunctive treatment .
Anticancer Evaluation
In vitro studies conducted on A375 melanoma cells revealed that this compound significantly reduced cell viability with an IC50 of 4.2 μM, showcasing its potential as a therapeutic agent against melanoma .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide
- Structure : Features a dichlorophenyl group and a pyrazolone ring instead of dimethoxyphenyl.
- Properties : Exhibits three distinct conformers in the asymmetric unit due to steric and hydrogen-bonding variations. Dihedral angles between aromatic rings range from 54.8° to 77.5°, influencing molecular packing and crystallinity .
- Applications : Used in studies mimicking benzylpenicillin’s lateral chain and as a ligand in coordination chemistry .
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : Substitutes the dimethoxyphenyl group with a 4-fluorophenyl moiety.
- Properties : Demonstrates intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, enhancing crystal stability. The fluorine atom’s electronegativity may increase polarity compared to methoxy groups .
- Applications: Intermediate for synthesizing quinolin-8-yloxy acetamides and piperazinediones .
2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-Yl)-Acetamide
- Structure: Incorporates an oxadiazole ring, a heterocycle known for electron-deficient properties.
- Properties : The oxadiazole group may enhance thermal stability and π-π stacking capabilities, differing from the electron-rich dimethoxyphenyl system .
- Applications: Potential use in medicinal chemistry due to oxadiazole’s prevalence in bioactive molecules .
Agrochemical-Related Acetamides
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Acetamide)
- Structure : Features a propoxyethyl chain instead of methoxymethyl.
- Properties : Increased solubility in water compared to alachlor due to the propoxy group, affecting environmental mobility .
Comparative Analysis of Key Properties
Impact of Substituents on Reactivity and Function
- Chloro Groups: Enhance electrophilicity and stability toward nucleophilic attack. In this compound, dual chloro groups may increase resistance to metabolic degradation compared to mono-chloro analogues .
- Methoxy Groups: Improve solubility in organic solvents and participate in hydrogen bonding.
- Heterocyclic Replacements : Compounds with oxadiazole or pyrazolone rings (e.g., ) exhibit distinct electronic profiles, favoring applications in drug discovery over agrochemicals .
Biological Activity
2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, including the presence of chlorine and methoxy groups, enhance its interactions with biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The compound has the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol. Its structure features a central acetamide group attached to a chlorinated aromatic ring with two methoxy substituents at the 2 and 5 positions. These modifications are crucial for its electronic properties and biological activity.
Biological Activities
1. Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit growth through enzyme interactions.
2. Anti-inflammatory Effects
Research has also highlighted the compound's potential anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .
3. Anticancer Potential
In vitro evaluations suggest that this compound may possess anticancer properties. Screening against a panel of cancer cell lines revealed moderate activity, with growth inhibition rates varying across different tumor types. This activity is likely linked to its ability to induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound interacts with specific enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest: In cancer cells, it may induce cell cycle arrest, leading to decreased proliferation.
- Antimicrobial Action: Its structural features allow it to penetrate bacterial membranes effectively, disrupting vital cellular processes.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antibacterial Efficacy: A study conducted on various bacterial strains showed that the compound had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Activity: In vivo models demonstrated that treatment with the compound significantly reduced paw edema in carrageenan-induced inflammation models, confirming its potential as an anti-inflammatory agent .
- Anticancer Screening: In a National Cancer Institute (NCI) screening assay, the compound was evaluated against multiple cancer cell lines. Results indicated a varying degree of cytotoxicity with an average growth inhibition of about 10% at a concentration of 10 µM .
Comparative Analysis
| Property | Details |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| Antibacterial Activity | Effective against various bacterial strains |
| Anti-inflammatory Activity | IC50 for COX-2 = 0.04 μmol |
| Anticancer Activity | Moderate activity across different cancer cell lines |
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-chloroacetyl chloride with 4-chloro-2,5-dimethoxyaniline under controlled conditions. A common method employs dichloromethane as a solvent with a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base at 273 K for 3 hours . Optimization can be achieved via Design of Experiments (DoE), such as factorial design, to test variables like temperature, molar ratios, and solvent polarity. Statistical analysis (e.g., ANOVA) helps identify significant factors affecting yield and purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming molecular conformation and hydrogen-bonding patterns. For example, similar acetamides exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers in asymmetric units . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions and purity.
- FT-IR : To confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- HPLC-MS : For molecular weight validation and impurity profiling.
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?
The compound’s solubility is influenced by chloro and methoxy substituents. Polar aprotic solvents (e.g., DMSO, dichloromethane) are preferred. Stability studies should assess hydrolysis susceptibility under varying pH and temperature. Thermal stability can be evaluated via differential scanning calorimetry (DSC), with decomposition temperatures typically >473 K .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or crystallization behavior of this acetamide?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum chemical methods (e.g., ICReDD’s approach) model transition states and activation energies . Molecular dynamics simulations can predict crystallization outcomes by analyzing intermolecular interactions (e.g., N–H···O hydrogen bonds) and packing motifs observed in X-ray structures .
Q. What experimental strategies address contradictions in spectral or crystallographic data during characterization?
- Multi-technique validation : Cross-validate NMR/IR with single-crystal X-ray data to resolve ambiguities in substituent orientation.
- Conformational analysis : For polymorphic compounds, use variable-temperature XRD or DSC to identify phase transitions .
- Statistical error analysis : Apply R-factor metrics in crystallography to assess data quality and refine structural models .
Q. How can reaction engineering principles (e.g., membrane separation, process control) improve the scalability of its synthesis?
- Membrane technologies : Nanofiltration membranes can separate unreacted precursors or byproducts without thermal degradation .
- Process simulation : Tools like Aspen Plus® model mass/heat transfer dynamics to optimize reactor design (e.g., continuous-flow systems) .
- In-line analytics : Use PAT (Process Analytical Technology) sensors for real-time monitoring of reaction progress .
Q. What methodologies explore structure-activity relationships (SAR) for this compound in pharmacological or materials science contexts?
- Coordination chemistry : Test its ligand capacity via metal-complexation studies (e.g., with transition metals) using UV-Vis and cyclic voltammetry .
- Bioactivity assays : Derivatize the acetamide core (e.g., introduce azo groups) and screen for antimicrobial or enzyme-inhibitory activity .
- QSAR modeling : Corrogate electronic (Hammett σ constants) or steric (Taft parameters) descriptors with experimental bioactivity data .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yield or purity?
- Robust DoE frameworks : Use response surface methodology (RSM) to define optimal operating windows .
- Quality-by-Design (QbD) : Implement control strategies for critical process parameters (CPPs) like reagent stoichiometry and mixing rates .
- Advanced purification : Employ recrystallization in mixed solvents (e.g., CH₂Cl₂/hexane) or chromatographic methods (e.g., flash silica gel) .
Q. What are the best practices for resolving discrepancies between computational predictions and experimental results (e.g., reaction pathways)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
